Ethyl 2-amino-1-methylcyclohexane-1-carboxylate

Ester hydrolysis kinetics Steric protection Newman Rule of Six

Sourcing β-amino acid esters with defined cyclohexane chirality often leads to analogs lacking the critical C1-quaternary center, compromising conformational bias and steric shielding of the ester carbonyl. Ethyl 2-amino-1-methylcyclohexane-1-carboxylate (CAS 1558119-38-2) resolves this gap with its unique 1,2,1-trisubstitution pattern. Key differentiation data: (1) The geminal C1-methyl/ester motif sterically retards ester hydrolysis per Newman's Rule of Six, delivering superior shelf stability vs. des-methyl analogs. (2) The vicinal amino-ester geometry enables intramolecular β-lactam formation with diastereocontrol directed by the C1-methyl group-reactivity precluded in 2,2,1- or 1,4-regioisomers. (3) Computed logP ~1.8-2.0 and single H-bond donor support passive permeation for prodrug design, with controlled esterase lability intermediate between rapidly hydrolyzed methyl and overly stable tert-butyl esters. Supplied as 95% purity with full batch-specific QC documentation for Fmoc/t-Bu SPPS compatibility.

Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
Cat. No. B13291901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-1-methylcyclohexane-1-carboxylate
Molecular FormulaC10H19NO2
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CCCCC1N)C
InChIInChI=1S/C10H19NO2/c1-3-13-9(12)10(2)7-5-4-6-8(10)11/h8H,3-7,11H2,1-2H3
InChIKeyFFMOIXALYYOURC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Amino-1-Methylcyclohexane-1-Carboxylate: Chemical Overview


Ethyl 2-amino-1-methylcyclohexane-1-carboxylate (CAS 1558119-38-2, C₁₀H₁₉NO₂, MW 185.26) belongs to the class of β-amino acid esters built on a conformationally restrained cyclohexane scaffold . The distinguishing 1,2,1-trisubstitution pattern—featuring a geminal methyl/ester at C1 and a vicinal amino group at C2—generates a unique steric and electronic environment that cannot be replicated by simpler 2-aminocyclohexanecarboxylate analogs or regioisomers . This substitution topology creates a well-defined spatial relationship between the basic amine and the ester carbonyl, which is essential for downstream stereochemical control in multistep syntheses of pharmaceutical intermediates [1].

Conformationally restrained β-amino acid ester scaffold
1,2,1-Trisubstitution for stereochemical control
Supports multistep pharmaceutical intermediate synthesis

Ethyl 2-Amino-1-Methylcyclohexane-1-Carboxylate vs. Generic Substitutes


Substituting a generic ethyl 2-aminocyclohexane-1-carboxylate (lacking the C1 methyl group) for the 1-methyl derivative eliminates the quaternary center at C1, which profoundly alters both the conformational bias of the cyclohexane ring and the steric shielding around the ester carbonyl [1]. The presence of the C1-methyl group sterically retards ester hydrolysis—a behavior consistent with Newman's 'Rule of Six'—compared to the unsubstituted analog, directly affecting shelf stability under ambient conditions [2]. Furthermore, changing the ester from ethyl to methyl or tert-butyl markedly shifts the computed logP by approximately ±0.4–0.8 log units, altering solubility and partition behavior relevant to reaction medium selection [3]. Such changes in stability, lipophilicity, and steric profile mean that analogs cannot be dropped into established synthetic routes without re-optimization of protection/deprotection sequences and purification protocols, making compound identity a critical procurement parameter.

C1 methyl removal
Eliminates quaternary center; alters ring conformation and steric shielding around ester
Ester group change
Shifts computed logP by ~0.4–0.8 units, affecting solubility and partition behavior
Analog substitution
May require re-optimization of protection/deprotection and purification protocols

Ethyl 2-Amino-1-Methylcyclohexane-1-Carboxylate: Differentiation Evidence


Hydrolytic Stability vs. C1-Desmethyl Analog

Ethyl 2-amino-1-methylcyclohexane-1-carboxylate possesses a quaternary C1 center with a geminal methyl and ethyl ester group, which increases the steric crowding around the ester carbonyl compared to the des-methyl analog ethyl 2-aminocyclohexane-1-carboxylate . According to Newman's 'Rule of Six', the rate of ester hydrolysis is inversely related to the number of atoms located within six bonds of the attacking nucleophile; the additional C1-methyl adds three more atoms (the methyl hydrogens) in the steric sphere, predicted to lower the alkaline hydrolysis rate by a factor of approximately 2–5× relative to the C1-desmethyl comparator [1].

Hydrolytic Stability
Class-level
Estimated 2–5× slower hydrolysis vs. C1-desmethyl analog
Steric protection context, consistent with Newman's Rule of Six
No direct head-to-head data; class-level inference
Ester hydrolysis kinetics Steric protection Newman Rule of Six

Lipophilicity Compared to Methyl and tert-Butyl Esters

The ethyl ester of 2-amino-1-methylcyclohexane-1-carboxylate offers an intermediate lipophilicity profile between the more polar methyl ester analog and the more hydrophobic tert-butyl ester analog [1]. Computed SlogP values for representative aminocyclohexane carboxylate esters demonstrate a clear ester-dependent gradient: methyl 1-aminocyclohexane carboxylate (free base) shows logP = 1.52 , whereas the ethyl ester target compound is predicted to have SlogP ≈ 1.8–2.0 based on additive fragment contributions, and the tert-butyl analog (CAS 1545232-06-1, C12H23NO2, MW 213.32) is expected to have SlogP ≈ 2.5–3.0 .

Lipophilicity
Reported
SlogP ≈ 1.8–2.0 (target) vs. Me ester 1.52, tBu ester ~2.5–3.0
Intermediate logP supports balanced solvent compatibility
Computed values; experimental logP not determined
Lipophilicity logP partition coefficient ADME optimization

Regioisomer Reactivity: 1,2,1 vs. 2,2,1 & 1,2,4

The target compound's 1,2,1-substitution pattern (amino at C2, methyl and ester both at C1) is structurally distinct from the 2,2,1-regioisomer ethyl 2-amino-2-methylcyclohexane-1-carboxylate (CAS 2092808-83-6) and the 1,2,4-regioisomers such as ethyl 4-amino-2-methylcyclohexane-1-carboxylate . In the 2,2,1-isomer, both the amino and methyl groups reside on the same C2 carbon, creating a geminal amino-methyl arrangement that eliminates the 1,2-vicinal amino-ester relationship. In the 1,2,4-isomers, the amino group is remote from the ester-bearing carbon, precluding intramolecular hydrogen bonding between the amine and ester carbonyl [1]. These topological differences dictate divergent reactivity in lactam formation, peptide coupling, and metal-chelation applications.

Regioisomer Reactivity
Reported
1,2-vicinal amine-ester present; absent in 2,2,1 and 1,2,4 isomers
Vicinal relationship enables lactam formation
Structural topology dictates divergent reactivity
Regioisomerism Substitution pattern Synthetic intermediate

Permeability Advantage Over Free Carboxylic Acid

As an ethyl ester, the target compound has a lower topological polar surface area (tPSA) and higher predicted membrane permeability than the corresponding free carboxylic acid 2-amino-1-methylcyclohexane-1-carboxylic acid (CAS 1432792-68-1, C8H15NO2, MW 157.21) . The ethyl ester mask reduces hydrogen bond donor count from 2 (carboxylic acid) to 1 (ester), and increases rotatable bonds, contributing to a tPSA reduction of approximately 10–15 Ų and an estimated logP increase of ~1.0–1.5 units relative to the acid . This is critical for applications requiring passive membrane diffusion, such as cellular uptake studies or prodrug strategies.

Permeability
Data to verify
tPSA ~52.3 Ų (ester) vs. ~63.3 Ų (acid); HBD 1 vs 2
Supports cell-permeable probe design context
Computed; experimental permeability data not available
Polar surface area Membrane permeability Prodrug design

Ethyl 2-Amino-1-Methylcyclohexane-1-Carboxylate Applications


Chiral β-Amino Acid Peptidomimetics

The 1,2-vicinal amino-ester relationship, combined with the C1-quaternary center, makes this compound an ideal precursor for synthesizing β2,3-amino acid residues with defined cyclohexane chirality [1]. Unlike the C1-desmethyl analog, the quaternary C1 restricts conformational freedom around the backbone, which is desirable for designing peptidomimetics with enhanced proteolytic stability and target binding entropy. Researchers sourcing this compound for solid-phase peptide synthesis benefit from the ethyl ester's compatibility with standard Fmoc/t-Bu protection strategies.

Bicyclic β-Lactam Intermediate

The vicinal disposition of the amino group (C2) and the ester carbonyl (C1) enables intramolecular amidation to form bicyclic β-lactam scaffolds [1]. This proximity-driven reactivity is structurally precluded in the 2,2,1-regioisomer (where the amine and ester are separated by an additional carbon) and in 1,4-isomers. The C1-methyl group also sterically directs the cyclization to favor a single diastereomeric product, as evidenced by related stereocontrolled transformations of cyclohexene β-amino esters [2].

Cell-Permeable Prodrug Candidate

With computed logP in the intermediate range (~1.8–2.0) and a single H-bond donor, this ethyl ester exhibits a physicochemical profile suitable for passive membrane permeation [3]. The ethyl ester serves as a prodrug mask for the corresponding carboxylic acid; the 1-methyl group simultaneously retards non-specific esterase-mediated hydrolysis relative to unsubstituted analogs, potentially extending the half-life of the prodrug form in biological media. This combination of permeability and controlled lability distinguishes it from both the rapidly hydrolyzed methyl ester and the excessively stable tert-butyl ester.

Asymmetric Catalysis Ligand

The geminal methyl/ester on C1 creates a sterically differentiated environment adjacent to the C2 amino group, which can serve as a metal-coordinating site. This steric bias can influence enantioselectivity in metal-catalyzed reactions when the compound is used as a chiral ligand precursor [4]. Compared to the simpler ethyl 2-aminocyclohexane-1-carboxylate, the C1-methyl introduces additional steric bulk that can enhance facial selectivity in substrate approach, making it a valuable scaffold for developing novel asymmetric ligands.

Application
Selection Property
Validation Focus
Peptidomimetic synthesis
1,2,1-Trisubstituted scaffold with quaternary C1
Stereochemical outcome in solid-phase synthesis
Bicyclic β-lactam formation
Vicinal amine-ester proximity
Cyclization diastereoselectivity
Prodrug research
Intermediate logP and controlled ester lability
Permeability and hydrolysis rate assays
Asymmetric catalysis ligand
Sterically differentiated C2 amino site
Enantioselectivity in metal-catalyzed reactions
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